Lipoxygenase (LOX) Inhibition: Lodal's Ki vs. Standard Inhibitor NDGA
Lodal is a potent inhibitor of human reticulocyte 15-lipoxygenase-1 (15-LOX-1), exhibiting a high affinity with a Ki of 22 nM [1]. This activity is specific to the lipoxygenase pathway, with a lesser effect on cyclooxygenase (COX) [2]. In contrast, the standard, broad-spectrum LOX inhibitor nordihydroguaiaretic acid (NDGA) has an IC50 of 30,000 nM (30 µM) for 15-LOX, representing a greater than 1,300-fold difference in potency . This quantitative difference highlights Lodal's utility in studies requiring selective and potent 15-LOX inhibition.
| Evidence Dimension | Inhibitory Potency against Human 15-Lipoxygenase-1 |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | NDGA: IC50 = 30,000 nM (30 µM) |
| Quantified Difference | Lodal is >1300-fold more potent than NDGA based on Ki/IC50 values |
| Conditions | Human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site; assessed as 15-HPETE formation [1]. NDGA IC50 from standard literature . |
Why This Matters
This potency differential dictates that Lodal, not NDGA, should be the compound of choice for experiments requiring high-affinity 15-LOX inhibition at low nanomolar concentrations, minimizing off-target effects associated with high micromolar concentrations of NDGA.
- [1] BindingDB. (2011). BDBM50417153 CHEMBL1270704: Affinity Data for 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium chloride. Retrieved April 22, 2026. View Source
- [2] Medical University of Lublin. (n.d.). Record details: Lodal. Retrieved April 22, 2026. View Source
